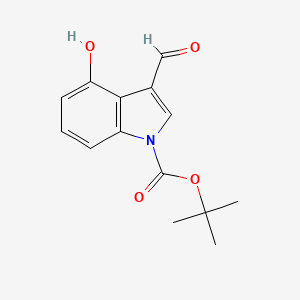

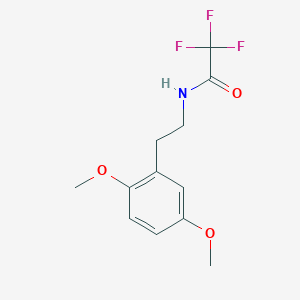

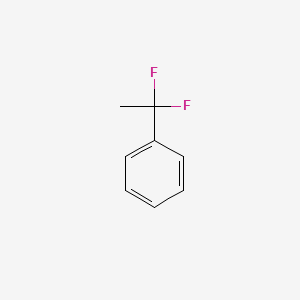

![molecular formula C6H9N3S B1337386 1-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)methanamine CAS No. 412334-36-2](/img/structure/B1337386.png)

1-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)methanamine” is a compound that has been studied for its potential anticancer properties . It is a dual kinase inhibitor of IGF1R and EGFR .

Synthesis Analysis

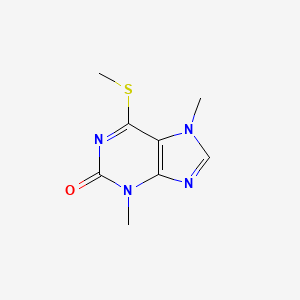

The synthesis of this compound involves the design and evaluation of a series of 2,3-dihydroimidazo[2,1-b]thiazoles . A series of saturated dihydroimidazo[2,1-b] thiazoles were synthesized to understand the structure-activity relationship .Molecular Structure Analysis

The molecular structure of this compound involves a 2-oxa-6-azaspiro[3.3] heptane moiety incorporated as a bioisosteric replacement of morpholine on the dihydroimidazo[2,1-b] thiazole scaffold .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 2-aminothiazoles with α-halocarbonyl compounds .Physical And Chemical Properties Analysis

The molecular formula of this compound is C6H10ClN3S . Its average mass is 191.682 Da and its monoisotopic mass is 191.028397 Da .Scientific Research Applications

Synthesis and Chemical Properties

The compound's synthesis and chemical transformations have been a significant area of research. One study described the synthesis of quaternary 3-(1,3-dioxo-1H-isoindol-2-ylmethyl)-5,6-dihydroimidazo[2,1-b]thiazolium salts through reactions involving dihydroimidazole-2-thiol and N-(3-chloro-2-oxopropyl)phthalimide, leading to dihydroimidazo[2,1-b]thiazol-3-ylmethanamine derivatives (V. Dianov, 2006). Another study focused on the synthesis of 2,3-Dihydroimidazo[2,1-b]thiazole derivatives via cyclization of N-allylimidazoline-2-thiones, highlighting novel methods for preparing such derivatives (M. Jasiński, G. Mlostoń, H. Heimgartner, 2010).

Biological Activities

Research into the biological applications of imidazo[2,1-b][1,3]thiazoles includes their potential as antimicrobial and anticancer agents. One study reported the design, synthesis, and antimicrobial activities of novel derivatives, showing significant antibacterial and antifungal properties (Kuldipsinh P. Barot, K. Manna, M. Ghate, 2017). Another investigation highlighted the synthesis of imidazo[2,1-b][1,3]thiazoles as potential anticancer agents, demonstrating moderate efficacy in suppressing kidney cancer cell growth, with less impact on other cancer cell lines (Л. М. Потиха, В. С. Броварец, 2020).

Drug Discovery and Development

Further research explored the dual kinase inhibition properties of 2,3-dihydroimidazo[2,1-b]thiazoles against IGF1R and EGFR, identifying compounds with nanomolar range activity and promising drug-like profiles for anticancer therapy (Pradip K Gadekar et al., 2021).

Future Directions

properties

IUPAC Name |

2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3S/c7-3-5-4-9-1-2-10-6(9)8-5/h4H,1-3,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZCCHCRSVJWPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(=CN21)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)methanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

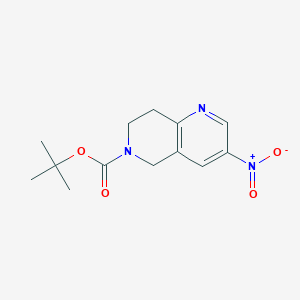

![(2R)-1-[(2R)-Piperidin-2-yl]pentan-2-ol](/img/structure/B1337329.png)

![(Bicyclo[2.2.1]hepta-2,5-diene)[1,4-bis(diphenylphosphino)butane]rhodium(I) tetrafluoroborate](/img/structure/B1337330.png)